molecular formula C13H16N2O5 B14853302 Tert-butyl 3-formyl-5-nitrobenzylcarbamate

Tert-butyl 3-formyl-5-nitrobenzylcarbamate

Katalognummer: B14853302
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: YNGUKNWHYGCVDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-formyl-5-nitrobenzylcarbamate is an organic compound with the molecular formula C13H16N2O5. It is characterized by the presence of a tert-butyl group, a formyl group, and a nitrobenzylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-5-nitrobenzylcarbamate typically involves the reaction of 3-formyl-5-nitrobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-formyl-5-nitrobenzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The formyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form imines or acetals, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of an acid catalyst.

Major Products Formed

    Oxidation: Tert-butyl 3-carboxy-5-nitrobenzylcarbamate.

    Reduction: Tert-butyl 3-formyl-5-aminobenzylcarbamate.

    Substitution: Imines or acetals depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-formyl-5-nitrobenzylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of tert-butyl 3-formyl-5-nitrobenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 3-formyl-4-nitrobenzylcarbamate
  • Tert-butyl 3-formyl-5-nitrobenzoate
  • Tert-butyl 3-formyl-5-nitrobenzamide

Uniqueness

Tert-butyl 3-formyl-5-nitrobenzylcarbamate is unique due to the presence of both a formyl group and a nitro group on the benzylcarbamate moiety. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The tert-butyl group also provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C13H16N2O5

Molekulargewicht

280.28 g/mol

IUPAC-Name

tert-butyl N-[(3-formyl-5-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C13H16N2O5/c1-13(2,3)20-12(17)14-7-9-4-10(8-16)6-11(5-9)15(18)19/h4-6,8H,7H2,1-3H3,(H,14,17)

InChI-Schlüssel

YNGUKNWHYGCVDH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)[N+](=O)[O-])C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.